molecular formula C20H17N B13951289 3,8,12-trimethylbenzo[a]acridine CAS No. 63040-01-7

3,8,12-trimethylbenzo[a]acridine

Katalognummer: B13951289
CAS-Nummer: 63040-01-7
Molekulargewicht: 271.4 g/mol
InChI-Schlüssel: YTPOEHQOFUXVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8,12-Trimethylbenzo[a]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N It is a derivative of acridine, characterized by the presence of three methyl groups at positions 3, 8, and 12 on the benzo[a]acridine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This reaction yields the desired acridine derivative through a cyclocondensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,8,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,8,12-Trimethylbenzo[a]acridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,8,12-trimethylbenzo[a]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase, which are essential for DNA unwinding and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridine: The parent compound of 3,8,12-trimethylbenzo[a]acridine, known for its broad range of biological activities.

    Amsacrine: An acridine derivative used as an anticancer agent.

    Proflavine: Another acridine derivative with antibacterial properties.

Uniqueness

This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to intercalate into DNA and interact with biological targets, making it a compound of interest for further research and development.

Eigenschaften

CAS-Nummer

63040-01-7

Molekularformel

C20H17N

Molekulargewicht

271.4 g/mol

IUPAC-Name

3,8,12-trimethylbenzo[a]acridine

InChI

InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3

InChI-Schlüssel

YTPOEHQOFUXVSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.